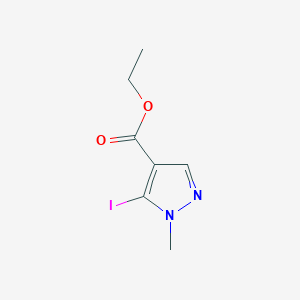

ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-iodo-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTMQHLEJKSRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Researcher's Guide to the Synthesis of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

An In-depth Technical Guide for Chemical Synthesis and Drug Discovery Professionals

Abstract

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the iodo group at the C5 position provides a versatile handle for introducing molecular diversity through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and functional materials. This guide offers a comprehensive overview of a reliable synthetic protocol for this compound, detailing the underlying chemical principles, a step-by-step experimental procedure, characterization data, and a workflow designed for reproducibility and efficiency in a research setting.

Strategic Overview: The Chemistry of Pyrazole Iodination

The synthesis of the target compound hinges on the electrophilic aromatic substitution of a pre-formed pyrazole ring. Pyrazoles are electron-rich aromatic systems, making them susceptible to attack by electrophiles.[1][2] The regioselectivity of this substitution is governed by the electronic effects of the existing substituents on the ring.

The Synthetic Pathway:

The most direct and widely adopted strategy involves two primary stages:

-

Formation of the Pyrazole Core: Synthesis of the precursor, ethyl 1-methyl-1H-pyrazole-4-carboxylate. This is typically achieved through the condensation of a hydrazine derivative (methylhydrazine) with a β-dicarbonyl equivalent.[3]

-

Regioselective Iodination: Introduction of an iodine atom at the C5 position of the pyrazole ring. This is an electrophilic aromatic substitution reaction where the C5 position is activated for attack.

The focus of this guide is the second stage: the direct iodination of the readily accessible ethyl 1-methyl-1H-pyrazole-4-carboxylate precursor. The C5 position is the most nucleophilic carbon in this specific precursor, directing the incoming electrophile to the desired location.

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[1]

-

Generation of the Electrophile: An iodinating agent, such as N-Iodosuccinimide (NIS) or an Iodine/oxidant system, generates a potent electrophilic iodine species (I⁺).[1][4]

-

Nucleophilic Attack: The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic iodine. This attack preferentially occurs at the C5 position.

-

Rearomatization: The resulting intermediate, a resonance-stabilized cation (arenium ion), loses a proton to a base in the medium, restoring the aromaticity of the pyrazole ring and yielding the final C5-iodinated product.

Detailed Experimental Protocol

This protocol is based on established methods for the direct iodination of pyrazole systems.[5][4] It employs common laboratory reagents and techniques to ensure high yield and purity.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Typical Grade | Notes |

| Ethyl 1-methyl-1H-pyrazole-4-carboxylate | C₇H₁₀N₂O₂ | 154.17 | >97% | Starting material. |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | >98% | Iodinating agent. Light-sensitive. |

| Acetonitrile (MeCN) | CH₃CN | 41.05 | Anhydrous | Reaction solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | For workup/extraction. |

| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | ACS Grade | For quenching excess iodine. |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | Drying agent. |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | For column chromatography. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.).

-

Dissolution: Add anhydrous acetonitrile (approx. 10 mL per 1 g of starting material) to the flask and stir until the solid is fully dissolved.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Aqueous Workup: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine (the orange/brown color will disappear).

-

Extraction: Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate as a solid.

Visualization of Key Processes

Chemical Reaction Scheme

The following diagram illustrates the direct iodination pathway from the precursor to the final product.

Caption: Step-by-step laboratory workflow for synthesis.

Characterization and Validation

To confirm the identity and purity of the synthesized ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate, standard analytical techniques should be employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the characteristic signals for the methyl group on the nitrogen, the ethyl ester group, and a key singlet for the C3 proton on the pyrazole ring. The absence of the C5 proton signal from the starting material is a critical indicator of successful iodination.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments, including the carbonyl of the ester and the carbons of the pyrazole ring. The C5 carbon signal will be shifted significantly due to the attachment of the heavy iodine atom.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₇H₉IN₂O₂), which is 280.08 g/mol .

-

Melting Point (MP): A sharp melting point range indicates high purity of the crystalline solid product.

Troubleshooting and Field Insights

| Potential Issue | Likely Cause | Recommended Solution |

| Incomplete Reaction | Insufficient NIS or short reaction time. | Add an additional portion of NIS (0.1 eq.) and continue stirring. Ensure the NIS used is fresh and has been stored properly away from light. |

| Formation of Byproducts | Presence of moisture or impurities in the starting material. | Use anhydrous solvent and ensure starting material is pure. Byproducts can often be separated during column chromatography. |

| Low Yield after Purification | Product loss during workup or chromatography. | Be careful during the extraction phase to avoid emulsion. Use the appropriate solvent system for chromatography to ensure good separation without excessive band broadening. |

| Product is an Oil/Gummy Solid | Residual solvent or minor impurities. | Co-evaporate the product with a non-polar solvent like hexanes or triturate to induce crystallization. Ensure the product is fully dried under high vacuum. |

Conclusion

The synthesis of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate via direct iodination with N-Iodosuccinimide is a robust, efficient, and highly regioselective method. It provides reliable access to a valuable chemical intermediate crucial for the development of novel therapeutics and advanced materials. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can confidently and reproducibly synthesize this important compound.

References

- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole.

- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

- PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.

- MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.

- SlideShare. (n.d.). Pyrazole.

- Fan Favorite. (n.d.). Ethyl 5-iodo-1-methyl-1h-pyrazole-4-carboxylate.

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-iodopyrazole.

Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive examination of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block for drug discovery and organic synthesis. Pyrazole-based scaffolds are prevalent in a multitude of clinically significant pharmaceuticals, and the strategic introduction of an iodine atom creates a versatile handle for advanced molecular engineering.[1][2] This document details the compound's physicochemical properties, a plausible synthetic route, and its critical reactivity in palladium-catalyzed cross-coupling reactions. By offering field-proven protocols and mechanistic insights, this guide serves as an essential resource for researchers and scientists aiming to leverage this potent intermediate in the development of novel therapeutics and complex molecules.

Physicochemical and Spectroscopic Profile

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is a functionalized pyrazole ester. The core structure features a methyl group at the N1 position, an ethyl carboxylate at C4, and a highly reactive iodine atom at the C5 position. This specific arrangement of substituents dictates its physical properties and renders the C5-I bond susceptible to a range of transformative chemical reactions.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate | N/A |

| CAS Number | 754219-01-7 | [3] |

| Molecular Formula | C₇H₉IN₂O₂ | [3] |

| Molecular Weight | 280.06 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | [4] |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane, Ethyl Acetate) | [4] |

| Melting Point | Not explicitly reported; similar structures suggest a crystalline solid. | N/A |

Spectroscopic Data Interpretation

Accurate structural confirmation is paramount. While a comprehensive public database is limited, analysis of the structure allows for the prediction of key spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the C3-H proton of the pyrazole ring, a quartet and a triplet corresponding to the ethyl ester group (-OCH₂CH₃), and a singlet for the N-methyl group (-NCH₃).

-

¹³C NMR: The carbon spectrum will be characterized by signals for the two distinct pyrazole ring carbons (C3, C4), the carbon bearing the iodine (C5), the carbonyl carbon of the ester, and the carbons of the ethyl and methyl groups. The C5 carbon signal is expected to be significantly shifted due to the "heavy atom effect" of iodine.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a distinct molecular ion peak (M⁺) at m/z 280. The fragmentation pattern would likely involve the loss of the ethyl ester functionality.

Synthesis and Purification

The synthesis of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate can be efficiently achieved through the regioselective iodination of its non-iodinated precursor, ethyl 1-methyl-1H-pyrazole-4-carboxylate. The C5 position on the N1-methylated pyrazole ring is electronically activated for electrophilic substitution.[5]

Proposed Synthetic Pathway

The workflow begins with the N-methylation of a commercially available pyrazole, followed by a regioselective iodination step.

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol: Electrophilic Iodination

This protocol describes the iodination of ethyl 1-methyl-1H-pyrazole-4-carboxylate. The choice of N-Iodosuccinimide (NIS) as the iodinating agent is based on its mild reactivity and ease of handling, which minimizes the formation of side products.[6][7]

Materials:

-

Ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.)

-

N-Iodosuccinimide (NIS) (1.1 eq.)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Reagent Addition: Add N-Iodosuccinimide (1.1 eq.) to the solution in one portion at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Reaction Monitoring: Stir the mixture at room temperature. The causality behind this choice is that the reaction is typically efficient without heating. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining NIS/I₂), water, and brine.[7]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule resides in the reactivity of its carbon-iodine bond. This bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, and alkynyl groups to build complex molecular frameworks.[1]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, enabling the linkage of the pyrazole core to a wide variety of boronic acids and their derivatives.[8] This reaction is instrumental in creating biaryl and heteroaryl structures common in kinase inhibitors.[1][9]

Catalytic Cycle: The mechanism involves a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the iodo-pyrazole to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Microwave-Assisted Suzuki Coupling Microwave irradiation is chosen to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times compared to conventional heating.[10]

-

Setup: In a microwave vial, combine ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), and Cesium Carbonate (Cs₂CO₃) (2.5 eq.). The choice of a strong base like Cs₂CO₃ is critical for efficient transmetalation.[10]

-

Catalyst: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 120-140°C for 15-30 minutes.

-

Work-up & Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. Purify via column chromatography.[8]

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling the iodo-pyrazole with a terminal alkyne.[11] This reaction is vital for introducing linear alkynyl moieties, which can act as linkers or pharmacophoric elements in drug candidates.[12]

Catalytic Cycle: This reaction uniquely involves two interconnected catalytic cycles. The palladium cycle activates the iodo-pyrazole via oxidative addition, while the copper cycle deprotonates the terminal alkyne to form a highly reactive copper acetylide intermediate. Transmetalation between the two metal complexes precedes reductive elimination to furnish the product.[12]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Conventional Sonogashira Coupling

-

Setup: To a dry Schlenk flask under an inert atmosphere, add ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), and Copper(I) Iodide (CuI) (4 mol%).

-

Solvent & Base: Add anhydrous solvent (e.g., THF or DMF) followed by a suitable amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq.). The base is crucial for generating the copper acetylide and neutralizing the HI byproduct.[12]

-

Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 60°C, monitoring by TLC.

-

Work-up & Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove catalysts. Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.[12][13]

Applications in Drug Discovery

Iodinated pyrazoles are powerful intermediates for creating libraries of diverse compounds for high-throughput screening.[4] The ability to functionalize the C5 position allows for the systematic exploration of structure-activity relationships (SAR).

-

Kinase Inhibitors: The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The C5 position is often a key vector for introducing substituents that target solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity.[1][9]

-

PDE Inhibitors: Functionalized pyrazoles have been developed as inhibitors of phosphodiesterases (PDEs), particularly PDE4, which is a target for inflammatory diseases like asthma and COPD.[9]

-

GPCR Modulators: Pyrazole-containing molecules have been successfully developed as antagonists for G-Protein Coupled Receptors (GPCRs), such as the CXCR4 receptor, which is a target in HIV and cancer therapy.[9]

Handling and Safety

While a specific Safety Data Sheet (SDS) for ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate should always be consulted, data from structurally related iodo- and pyrazole-containing compounds suggest the following precautions.

Table 2: GHS Hazard Information (Predicted)

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|---|

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |Safe Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place, protected from light.

References

- The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Compar

- The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery. (2025). Benchchem.

- Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (2025). Benchchem.

- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (2025). Benchchem.

- Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. (2025). Benchchem.

- Supporting Information. (2019). The Royal Society of Chemistry.

- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (2025). Benchchem.

-

Synthesis of iodinated pyrazoles. (n.d.). ResearchGate. [Link]

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate. [Link]

- An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole. (2025). Benchchem.

- 1-ethyl-4-iodo-5-methyl-1H-pyrazole molecular weight and formula. (2025). Benchchem.

-

Fan Favorite Ethyl 5-iodo-1-methyl-1h-pyrazole-4-carboxylate Save 60% + Free Ship. (2026). unknown. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkat USA. [Link]

-

Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano Inc.. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Research & Reviews: Journal of Chemistry. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

The Synthetic Cornerstone: A Technical Guide to Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate (CAS 754219-01-7) for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Pyrazole Core

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a recurring motif in a multitude of FDA-approved drugs renowned for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate (CAS 754219-01-7) has emerged as a particularly valuable building block for drug discovery programs. Its strategic importance lies in the synergistic combination of a stable, N-methylated pyrazole core and two distinct, orthogonally reactive functional groups: an ethyl ester and a C-5 iodo substituent. The iodine atom, in particular, serves as a versatile synthetic handle, enabling a diverse array of carbon-carbon and carbon-heteroatom bond formations through well-established palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this key intermediate, offering field-proven insights and detailed protocols for its effective utilization in drug development workflows.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. Below is a summary of the key data for ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate.

| Property | Value |

| CAS Number | 754219-01-7 |

| Molecular Formula | C₇H₉IN₂O₂ |

| Molecular Weight | 280.06 g/mol |

| IUPAC Name | ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate |

| Canonical SMILES | CCOC(=O)C1=C(I)N(C)N=C1 |

Synthesis of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate: A Two-Step Approach

The synthesis of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is most effectively achieved through a two-step process commencing with the cyclization to form the pyrazole core, followed by a regioselective iodination.

Part 1: Synthesis of the Precursor, Ethyl 1-methyl-1H-pyrazole-4-carboxylate

The initial step involves the condensation of a hydrazine derivative with a β-ketoester equivalent to construct the pyrazole ring. A common and efficient method is the reaction of methylhydrazine with ethyl 2-formyl-3-oxobutanoate or a related derivative.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) and a suitable solvent such as ethanol.

-

Addition of Methylhydrazine: At room temperature, add methylhydrazine (1.0-1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours to ensure complete cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Part 2: Regioselective Iodination

The second critical step is the introduction of the iodine atom at the C-5 position of the pyrazole ring. This is achieved through an electrophilic aromatic substitution. The electron-donating effect of the N-methyl group and the directing effect of the ester group favor iodination at the C-5 position. N-Iodosuccinimide (NIS) is a commonly employed and effective iodinating agent for this transformation.[2]

-

Reaction Setup: In a round-bottom flask protected from light, dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Addition of NIS: Add N-Iodosuccinimide (1.1-1.2 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. For less reactive substrates, gentle heating (40-50 °C) may be required.

-

Work-up: Once the reaction is complete, quench any excess NIS by washing with a saturated aqueous solution of sodium thiosulfate. The solution will turn from a brownish/yellow to colorless.

-

Extraction and Purification: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product can be purified by silica gel column chromatography or recrystallization to afford ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate as a solid.

Structural Characterization

The unambiguous identification and purity assessment of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate are crucial. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the pyrazole C3-H proton. - A quartet and a triplet for the ethyl ester group (-OCH₂CH₃). - A singlet for the N-methyl group (-NCH₃). |

| ¹³C NMR | - Resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyrazole ring (with the C-I carbon shifted significantly downfield), the ethyl ester carbons, and the N-methyl carbon. |

| Mass Spec (MS) | - The molecular ion peak (M⁺) corresponding to the calculated molecular weight (280.06 g/mol ). The isotopic pattern for iodine will be observable. |

| Infrared (IR) | - Characteristic absorption bands for the C=O stretch of the ester, C-H stretches of the alkyl groups, and C=N and C=C stretches of the pyrazole ring. |

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The primary utility of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate in drug discovery lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.[3][4] The C-5 iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Aryl-Pyrazole Bonds

The Suzuki-Miyaura coupling reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties at the 5-position of the pyrazole ring. This is a key strategy for exploring the structure-activity relationship (SAR) of kinase inhibitors, as these appended groups often interact with key residues in the ATP-binding pocket of the target kinase.[1]

-

Reaction Setup: In a Schlenk flask or microwave vial, combine ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-110 °C for 4-12 hours, or perform the reaction in a microwave reactor at elevated temperatures for a shorter duration. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to obtain the 5-aryl-1-methyl-1H-pyrazole-4-carboxylate derivative.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between the iodo-pyrazole and a terminal alkyne. This reaction is invaluable for synthesizing compounds with a linear, rigid alkynyl linker, which can be used to probe deeper pockets within a kinase active site or to serve as a precursor for further transformations.

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a suitable solvent (e.g., THF, DMF).

-

Addition of Reagents: Add a base, typically an amine such as triethylamine or diisopropylethylamine, followed by the terminal alkyne (1.1-1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by silica gel chromatography to yield the desired 5-alkynyl-1-methyl-1H-pyrazole-4-carboxylate.

Conclusion

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is a high-value, versatile building block that empowers medicinal chemists to rapidly generate diverse libraries of complex molecules. Its predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the seamless integration of this key intermediate into drug discovery and development programs, ultimately accelerating the journey from hit identification to clinical candidate.

References

- Benchchem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

- Benchchem. (2025). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.

- Benchchem. (2025).

- ResearchGate. (2022). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.

- National Center for Biotechnology Information. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors.

- Benchchem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

- Google Patents. (2020). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.

- ChemicalBook. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Introduction

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore present in a multitude of bioactive molecules, exhibiting a wide range of therapeutic properties.[1] The strategic placement of an iodo group at the C5 position, along with the N-methyl and ethyl ester functionalities, renders this molecule a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions.[1]

This guide provides a comprehensive overview of the expected spectroscopic data for ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate. In the absence of direct experimental spectra in publicly available literature, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this important synthetic intermediate.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The following diagram illustrates the structure of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate with the conventional numbering scheme used for NMR assignments.

Caption: Molecular structure of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms within a molecule. For the title compound, the ¹H NMR spectrum is expected to be relatively simple and highly informative.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |

| H3 | ~7.8 - 8.2 | Singlet (s) | - | The proton at the C3 position is the only aromatic proton on the pyrazole ring. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the ester group at C4. In similar pyrazole systems, the H3 proton typically resonates in this downfield region.[2] The absence of adjacent protons results in a singlet. |

| -OCH₂CH₃ (4c) | ~4.2 - 4.4 | Quartet (q) | ~7.1 | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They will appear as a quartet due to coupling with the three protons of the methyl group. |

| N-CH₃ (1') | ~3.8 - 4.0 | Singlet (s) | - | The methyl group attached to the N1 of the pyrazole ring is expected to have a chemical shift in this range. This is a characteristic region for N-methyl groups in five-membered aromatic heterocycles.[3] |

| -OCH₂CH₃ (4d) | ~1.3 - 1.5 | Triplet (t) | ~7.1 | The terminal methyl protons of the ethyl ester are shielded relative to the methylene protons and will appear as a triplet due to coupling with the adjacent two protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Data Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C=O (4a) | ~162 - 165 | The carbonyl carbon of the ethyl ester is expected in this downfield region, which is characteristic for ester carbonyls.[4] |

| C3 | ~140 - 145 | The C3 carbon is deshielded due to its position in the aromatic ring and its proximity to the electronegative nitrogen atom.[5] |

| C4 | ~110 - 115 | The C4 carbon, substituted with the ester group, will have a chemical shift influenced by both the ring electronics and the ester functionality.[6] |

| C5 | ~85 - 95 | The C5 carbon is directly bonded to the highly electronegative iodine atom, which results in a significant upfield shift due to the "heavy atom effect". This is a key diagnostic signal.[6] |

| -OC H₂CH₃ (4c) | ~60 - 62 | The methylene carbon of the ethyl ester is deshielded by the attached oxygen atom. |

| N-C H₃ (1') | ~35 - 40 | The N-methyl carbon chemical shift is typical for methyl groups on a nitrogen atom within a pyrazole ring.[5] |

| -OCH₂C H₃ (4d) | ~14 - 16 | The terminal methyl carbon of the ethyl group is found in the typical aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

-

Data Acquisition:

-

Acquire the spectrum on a spectrometer with a carbon probe, typically at a frequency of 75 MHz or higher.

-

Proton-decoupled mode is standard to produce a spectrum with singlets for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale and Comparative Insights |

| ~2980 - 3100 | Medium-Weak | C-H stretch (aromatic and aliphatic) | These absorptions correspond to the C-H stretching vibrations of the pyrazole ring and the methyl/ethyl groups. |

| ~1710 - 1730 | Strong | C=O stretch (ester) | A strong absorption in this region is highly characteristic of the carbonyl group in an α,β-unsaturated ester.[7] |

| ~1500 - 1580 | Medium | C=N and C=C stretch (pyrazole ring) | These bands are characteristic of the stretching vibrations within the pyrazole ring. |

| ~1200 - 1250 | Strong | C-O stretch (ester) | A strong band in this region is indicative of the C-O single bond stretching of the ester functionality. |

| ~1000 - 1100 | Medium | C-N stretch | This absorption is associated with the stretching of the C-N bonds within the pyrazole ring. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Obtain the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data

| m/z | Ion | Rationale and Comparative Insights |

| 294 | [M]⁺ | The molecular ion peak is expected at m/z 294, corresponding to the molecular weight of C₈H₁₁IN₂O₂. |

| 265 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester functionality is a common fragmentation pathway.[8] |

| 249 | [M - OCH₂CH₃]⁺ | Cleavage of the ethoxy group from the ester is another expected fragmentation.[8] |

| 167 | [M - I]⁺ | Loss of the iodine atom would result in a significant fragment at this m/z value. |

| 127 | [I]⁺ | A peak corresponding to the iodine cation may also be observed. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Ionization:

-

Electron Ionization (EI) is a common technique that will induce fragmentation.

-

Electrospray Ionization (ESI) is a softer ionization technique that will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 295.

-

-

Mass Analysis:

-

A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. whitman.edu [whitman.edu]

1H NMR spectrum of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate. As a senior application scientist, this document moves beyond a simple spectral report to offer a detailed interpretation grounded in the principles of NMR spectroscopy and the electronic environment of the pyrazole ring. This guide is designed to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who work with substituted pyrazole scaffolds. We will delve into the predicted chemical shifts, multiplicities, and coupling constants, explaining the underlying rationale for these assignments. Furthermore, a standardized protocol for sample preparation and data acquisition is provided to ensure reproducibility.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anti-inflammatory, analgesic, and anti-cancer agents.[1] The specific compound, ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate, is a versatile synthetic intermediate. The presence of an iodo group at the C5 position and an ester at C4 allows for a variety of subsequent chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures.[2]

Accurate structural elucidation is paramount in drug discovery and development. ¹H NMR spectroscopy is one of the most powerful tools for this purpose, providing detailed information about the molecular structure and the electronic environment of protons within a molecule. This guide will provide a thorough interpretation of the ¹H NMR spectrum of this key pyrazole derivative.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum, we must first analyze the molecular structure of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate and identify the distinct proton environments.

Caption: Molecular structure of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate.

There are four distinct sets of protons in this molecule:

-

H-3: The single proton attached to the C3 position of the pyrazole ring.

-

N-CH₃: The three protons of the methyl group attached to the N1 position.

-

-OCH₂CH₃ (Methylene): The two protons of the methylene group of the ethyl ester.

-

-OCH₂CH₃ (Methyl): The three protons of the methyl group of the ethyl ester.

Predicted ¹H NMR Spectrum and Interpretation

Predicted Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 8.0 | Singlet (s) | 1H | - |

| N-CH₃ | 3.8 - 4.2 | Singlet (s) | 3H | - |

| -OCH₂CH₃ | 4.2 - 4.5 | Quartet (q) | 2H | ~7.1 |

| -OCH₂CH₃ | 1.2 - 1.5 | Triplet (t) | 3H | ~7.1 |

Rationale for Spectral Assignments

-

Chemical Shift (7.5 - 8.0 ppm): Protons on aromatic heterocyclic rings are typically deshielded and appear in the downfield region of the spectrum.[5] The precise chemical shift is influenced by the substituents on the ring. The electron-withdrawing nature of the adjacent carboxylate group at C4 and the iodine at C5 will deshield H-3, shifting it downfield.

-

Multiplicity (Singlet): The H-3 proton has no adjacent protons to couple with, therefore it will appear as a sharp singlet.

-

Chemical Shift (3.8 - 4.2 ppm): The methyl group is attached to a nitrogen atom within the aromatic pyrazole ring. This environment is more deshielded than a typical alkyl methyl group. The electron-withdrawing character of the pyrazole ring system contributes to this downfield shift.

-

Multiplicity (Singlet): These three protons are equivalent and have no neighboring protons to couple with, resulting in a singlet.

-

Methylene (-OCH₂-):

-

Chemical Shift (4.2 - 4.5 ppm): These protons are adjacent to an oxygen atom, which is strongly electron-withdrawing, causing a significant downfield shift.[6]

-

Multiplicity (Quartet): The methylene protons are coupled to the three protons of the adjacent methyl group. Following the n+1 rule, the signal will be split into a quartet (3+1 = 4).

-

-

Methyl (-CH₃):

-

Chemical Shift (1.2 - 1.5 ppm): These protons are in a standard alkyl environment but are slightly deshielded due to the proximity of the electronegative oxygen atom two bonds away.

-

Multiplicity (Triplet): The methyl protons are coupled to the two protons of the adjacent methylene group. According to the n+1 rule, the signal will be split into a triplet (2+1 = 3).

-

-

Coupling Constant (J ≈ 7.1 Hz): The coupling between the methylene and methyl protons of an ethyl group typically results in a coupling constant of around 7.1 Hz.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Use a deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

-

Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following is a general guide for setting up a 400 MHz NMR spectrometer.

Caption: Workflow for ¹H NMR data acquisition and processing.

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: A spectral width of approximately 12 ppm is sufficient to cover the expected chemical shifts.

-

Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each peak.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR spectrum of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate. The predicted spectrum consists of four distinct signals: a singlet for the pyrazole ring proton (H-3), a singlet for the N-methyl protons, a quartet for the methylene protons of the ethyl ester, and a triplet for the methyl protons of the ethyl ester. The rationale for these assignments is based on the electronic effects of the substituents and established principles of NMR spectroscopy. The provided experimental protocol offers a standardized method for acquiring high-quality ¹H NMR data for this and similar compounds, ensuring consistency and reproducibility in research and development settings.

References

- Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5857-5871.

-

SpectraBase. (n.d.). N,N-diethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[1-(4-tert-butylphenyl)ethyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

- Pinto, D. C. G. A., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-448.

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

University of Oxford. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

- Arkat USA, Inc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71.

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. Retrieved from [Link]

Sources

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities and Therapeutic Potential of Pyrazole Derivatives

Introduction: The Enduring Significance of the Pyrazole Ring

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic configuration and structural versatility have established it as a "privileged scaffold" – a molecular framework that consistently imparts a wide spectrum of biological activities to its derivatives.[2] From blockbuster anti-inflammatory drugs to cutting-edge anticancer agents, the pyrazole nucleus is a recurring motif in a multitude of pharmacologically active compounds.[3][4] This guide provides an in-depth technical exploration of the diverse biological activities of pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core chemical properties that underpin their therapeutic utility, explore their mechanisms of action across various disease states, and provide detailed experimental protocols for their synthesis and biological evaluation.

The amphoteric nature of the pyrazole ring, possessing both a weakly acidic pyrrole-like nitrogen (N1) and a weakly basic pyridine-like nitrogen (N2), allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] This inherent adaptability has fueled the development of a vast library of pyrazole derivatives with a remarkable range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][6]

Anticancer Activity: Targeting Key Oncogenic Pathways

The fight against cancer has seen a significant contribution from pyrazole-based compounds, which have been shown to modulate a variety of oncogenic signaling pathways.[7] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases to the induction of apoptosis and the disruption of DNA replication.[5][7]

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A prominent target for many anticancer pyrazole derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[3] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrazole derivatives have been designed to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.[5]

Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[8]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyrazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Representative Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | 2.89 | Doxorubicin | 4.27 | [5] |

| Pyrazole-fused Curcumin Analog | MDA-MB-231 (Breast) | 3.64 - 16.13 | - | - | [10] |

| Pyrazole-Thiadiazole Hybrid | A549 (Lung) | 1.537 | - | - | [11] |

| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | Cisplatin | 5.5 | [12] |

Anti-inflammatory Activity: The Legacy of COX-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammation and pain.[13] At the forefront of this class of drugs is celecoxib, a pyrazole derivative that selectively targets the COX-2 enzyme, which is upregulated at sites of inflammation.[14] This selectivity spares the constitutively expressed COX-1 enzyme, which is involved in maintaining the integrity of the gastric mucosa, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[15]

Mechanism of Action: Selective Inhibition of COX-2

Arachidonic acid is converted by COX enzymes into prostaglandins, which are key mediators of inflammation, pain, and fever.[16] The larger and more flexible active site of COX-2 compared to COX-1 allows for the specific binding of celecoxib, which possesses a sulfonamide side chain that fits into a side pocket of the COX-2 active site.[15][17] This binding blocks the entry of arachidonic acid, thereby inhibiting the production of pro-inflammatory prostaglandins.[18]

Caption: Selective inhibition of the COX-2 pathway by celecoxib.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in saline)

-

Pyrazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Grouping and Fasting: Divide the rats into groups and fast them overnight with free access to water.

-

Compound Administration: Administer the pyrazole derivative or vehicle orally or intraperitoneally.

-

Induction of Edema: After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[3]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model

| Pyrazole Derivative | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Citation |

| K-3 | 100 | 4 | 52.0 | [9][19] |

| Carboxyphenylhydrazone derivative (N9) | - | 1 | More potent than celecoxib | [11] |

| Pyrazoline derivative (2d) | - | - | Potent activity | [20] |

| Pyrazole-based chalcone (10i) | - | 5 | 42.41 | [21] |

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal compounds.[4] Their mode of action often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is a widely used technique to determine the antimicrobial activity of a compound.[16]

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Pyrazole derivative solution (in DMSO)

-

Sterile cork borer

Procedure:

-

Media Preparation and Inoculation: Prepare the agar plates and inoculate them with a standardized suspension of the test microorganism.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the pyrazole derivative solution to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Data Presentation: Antimicrobial Activity of Representative Pyrazole Derivatives

| Pyrazole Derivative | Microorganism | Zone of Inhibition (mm) | Concentration | Citation |

| Pyrazole-1-carbothiohydrazide derivative (21a) | Aspergillus niger | 35 | - | [22] |

| Pyrazole-1-carbothiohydrazide derivative (21c) | Candida albicans | 25 | - | [22] |

| Pyrazole analogue (3) | Escherichia coli | - (MIC: 0.25 µg/mL) | 100 µg/mL | [19] |

| Pyrazole analogue (4) | Streptococcus epidermidis | - (MIC: 0.25 µg/mL) | 100 µg/mL | [19] |

Neuroprotective Effects: A New Frontier for Pyrazole Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant and growing threat to global health.[13] Recent research has highlighted the potential of pyrazole derivatives as neuroprotective agents, with mechanisms of action that include the inhibition of key enzymes involved in neurodegeneration and the reduction of oxidative stress.[9][23]

Mechanism of Action: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. Pyrazole derivatives have been developed as potent and selective inhibitors of GSK-3β, thereby preventing tau hyperphosphorylation and its downstream pathological consequences.[20]

Caption: Inhibition of GSK-3β by pyrazole derivatives prevents tau hyperphosphorylation.

Synthetic Strategies: Accessing the Pyrazole Core

The versatility of the pyrazole scaffold is matched by the numerous synthetic routes available for its construction. The most common and classical method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12]

Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole

This protocol describes a two-step synthesis of a representative 1,3,5-triaryl pyrazole derivative.

Step 1: Synthesis of Chalcone

-

Dissolve an aromatic ketone (e.g., acetophenone) in ethanol.

-

Add an aqueous solution of sodium hydroxide.

-

Add an aromatic aldehyde (e.g., benzaldehyde) and stir the mixture at room temperature.

-

The precipitated chalcone is filtered, washed with water, and recrystallized from ethanol.

Step 2: Cyclization to Pyrazole

-

Reflux a mixture of the synthesized chalcone and phenylhydrazine in glacial acetic acid.

-

After cooling, the reaction mixture is poured into ice water.

-

The solid product is filtered, washed with water, and recrystallized from an appropriate solvent to yield 1,3,5-triphenyl-1H-pyrazole.[24]

Caption: Synthetic workflow for the preparation of 1,3,5-triaryl pyrazoles.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its chemical tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of pyrazole derivatives with enhanced selectivity and potency, as well as novel mechanisms of action. The exploration of pyrazole-based compounds as multi-target agents, capable of modulating several disease-related pathways simultaneously, represents a particularly exciting avenue for future drug discovery efforts. The wealth of knowledge surrounding the synthesis and biological evaluation of pyrazole derivatives, as outlined in this guide, provides a solid foundation for these future endeavors.

References

-

Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR‐Targeted Anticancer Agents. (URL: [Link])

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL: [Link])

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (URL: [Link])

-

What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

-

The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (URL: [Link])

-

Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity - Scholars Research Library. (URL: [Link])

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: [Link])

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

-

The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rat. (URL: [Link])

-

Design, synthesis, and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central. (URL: [Link])

-

Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. (URL: [Link])

-

anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. (URL: [Link])

-

Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. (URL: [Link])

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])

-

Protocol of synthesis 1,3,5-triaryl pyrazole derivatives. - ResearchGate. (URL: [Link])

-

Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC - NIH. (URL: [Link])

-

Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. (URL: [Link])

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - ResearchGate. (URL: [Link])

-

SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo. (URL: [Link])

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI. (URL: [Link])

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - ResearchGate. (URL: [Link])

-

Cyclooxygenase-2 inhibitor - Wikipedia. (URL: [Link])

-

Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - MDPI. (URL: [Link])

-

Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed. (URL: [Link])

-

1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study - TSI Journals. (URL: [Link])

-

Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica. (URL: [Link])

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: [Link])

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (URL: [Link])

-

Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (URL: [Link])

-

Results of anti anti-inflammatory activity (Carrageenan induced paw edema method). (URL: [Link])

-

Celecoxib -NSAID Mechanism of Action - YouTube. (URL: [Link])

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (URL: [Link])

-

Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - MDPI. (URL: [Link])

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - NIH. (URL: [Link])

-

Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. - SciSpace. (URL: [Link])

-

(PDF) Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (URL: [Link])

-

Anti-inflammatory activity of synthesized compounds in carrageenan... - ResearchGate. (URL: [Link])

-

(a) Structure of COX-2-selective inhibitors (celecoxib, rofecoxib, and... - ResearchGate. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 14. brieflands.com [brieflands.com]

- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. jchemlett.com [jchemlett.com]

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate: A Keystone Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for molecular elaboration have cemented its importance in the pursuit of novel therapeutics. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2]

Within this important class of heterocycles, ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate stands out as a particularly valuable synthetic intermediate. The strategic placement of an iodine atom at the 5-position provides a reactive handle for a wide array of transition metal-catalyzed cross-coupling reactions. This, combined with the N-methyl and ethyl carboxylate functionalities, makes it a highly versatile building block for constructing complex molecular architectures and generating diverse compound libraries for high-throughput screening.[1][3] This guide provides a comprehensive overview of its synthesis, reactivity, and application, offering field-proven insights and detailed protocols for its effective utilization in drug discovery programs.

Physicochemical Properties

While extensive experimental data for the title compound is not widely published, its properties can be reliably estimated based on its structure and data from closely related analogues.

| Property | Value (Estimated) | Rationale / Reference Compounds |

| Molecular Formula | C₇H₉IN₂O₂ | Based on chemical structure |

| Molecular Weight | 280.06 g/mol | Based on chemical structure |

| Appearance | Off-white to pale yellow solid | General observation for similar iodo-pyrazoles[1] |